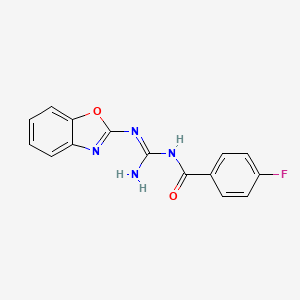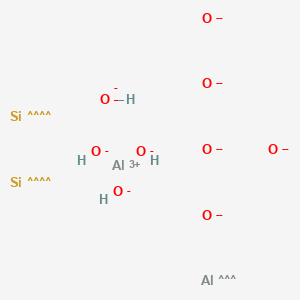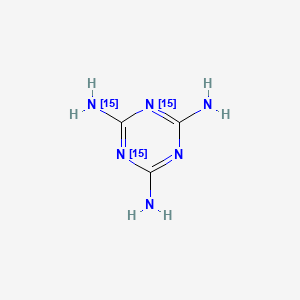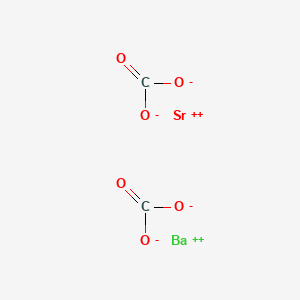
N-Benzooxazol-2-yl-N'-(4-fluoro-benzoyl)-guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine: is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a benzooxazole ring and a 4-fluoro-benzoyl group attached to the guanidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine typically involves the following steps:
Formation of Benzooxazole Ring: The benzooxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of 4-Fluoro-Benzoyl Group: The 4-fluoro-benzoyl group can be introduced through acylation reactions using 4-fluorobenzoyl chloride and a suitable base such as triethylamine.
Guanidine Formation: The final step involves the reaction of the benzooxazole derivative with a guanidine precursor, such as cyanamide or guanidine hydrochloride, under appropriate conditions to form the desired compound.
Industrial Production Methods: Industrial production of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the 4-fluoro-benzoyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, elevated temperatures.
Major Products:
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Substituted products with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where guanidine derivatives have shown efficacy.
Industry: In the industrial sector, N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is used in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine involves its interaction with molecular targets such as enzymes or receptors. The benzooxazole ring and the 4-fluoro-benzoyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-Benzoylguanidine: Similar structure but lacks the benzooxazole ring.
N-(4-Fluorobenzoyl)guanidine: Similar structure but lacks the benzooxazole ring.
Benzooxazol-2-yl-guanidine: Similar structure but lacks the 4-fluoro-benzoyl group.
Uniqueness: N-Benzooxazol-2-yl-N/'-(4-fluoro-benzoyl)-guanidine is unique due to the presence of both the benzooxazole ring and the 4-fluoro-benzoyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H11FN4O2 |
|---|---|
Molekulargewicht |
298.27 g/mol |
IUPAC-Name |
N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-4-fluorobenzamide |
InChI |
InChI=1S/C15H11FN4O2/c16-10-7-5-9(6-8-10)13(21)19-14(17)20-15-18-11-3-1-2-4-12(11)22-15/h1-8H,(H3,17,18,19,20,21) |
InChI-Schlüssel |
LNDDBTUAMXKZQK-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)N=C(O2)/N=C(\N)/NC(=O)C3=CC=C(C=C3)F |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)N=C(N)NC(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(1E)-(2,4-dihydroxyphenyl)methylene]amino}-5,6-dihydro-4H-4,7-ethanothieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B13824597.png)
![N'-[(Z)-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-methoxyphenyl}methylidene]thiophene-2-carbohydrazide](/img/structure/B13824612.png)

![5-(4-methoxyphenyl)-N-[2-(piperidin-1-yl)propyl]-1,2-oxazole-3-carboxamide](/img/structure/B13824625.png)
![4-Benzyl-2-[6-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)dibenzofuran-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13824633.png)
![methyl N-{[5-bromo-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}glycinate](/img/structure/B13824636.png)

![Benzo[c]phenanthrene-5-carbaldehyde](/img/structure/B13824641.png)





![6-bromobicyclo[3.1.0]hexane](/img/structure/B13824677.png)
